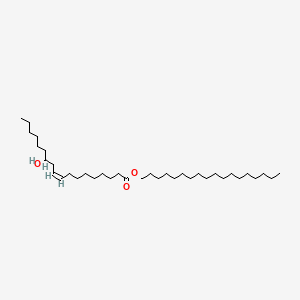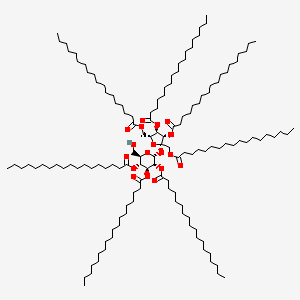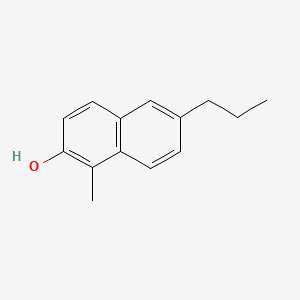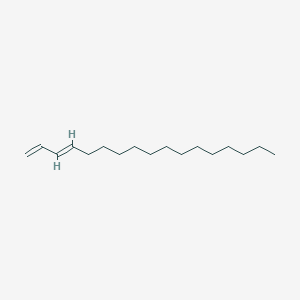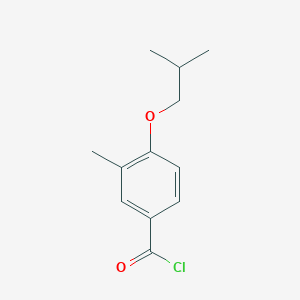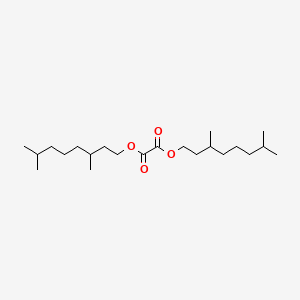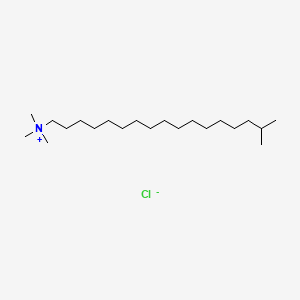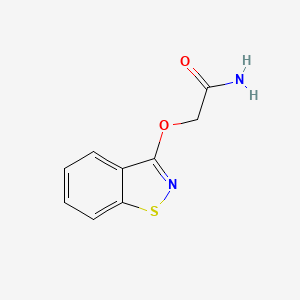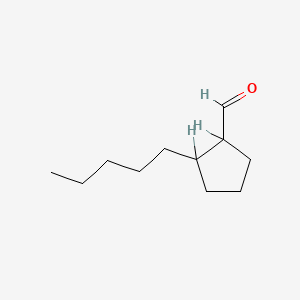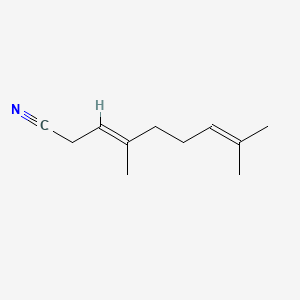
3,7-Dimethyl-2-methyleneoctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-2-methyleneoctan-1-ol is an organic compound with the molecular formula C11H22O. It is a colorless liquid with a pleasant odor, often used in the fragrance industry. The compound is known for its unique structure, which includes a methylene group at the second position and two methyl groups at the third and seventh positions of the octane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-2-methyleneoctan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,7-dimethyl-2-octen-1-ol with formaldehyde under acidic conditions. The reaction proceeds via a Prins reaction mechanism, where the formaldehyde reacts with the double bond to form the methylene group.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-2-methyleneoctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 3,7-Dimethyl-2-methyleneoctanal or 3,7-Dimethyl-2-methyleneoctanoic acid.
Reduction: 3,7-Dimethyl-2-methyleneoctanol.
Substitution: 3,7-Dimethyl-2-methyleneoctyl chloride.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-2-methyleneoctan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-2-methyleneoctan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting the cell membrane of bacteria, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyl-2-octen-1-ol: Similar structure but lacks the methylene group at the second position.
3,7-Dimethyl-1-octanol: Similar structure but lacks the double bond and methylene group.
2-Methyl-3,7-dimethyloctan-1-ol: Similar structure but with a different position of the methylene group.
Uniqueness
3,7-Dimethyl-2-methyleneoctan-1-ol is unique due to the presence of the methylene group at the second position, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound in various applications, particularly in the fragrance industry.
Propiedades
Número CAS |
94201-37-3 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
3,7-dimethyl-2-methylideneoctan-1-ol |
InChI |
InChI=1S/C11H22O/c1-9(2)6-5-7-10(3)11(4)8-12/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
GQDKFEMTTWAVMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
